2-(1,2-dihydroxyethyl)-3,4-dimethoxy-2H-furan-5-one
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Overview
Description
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one is a chemical compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furan ring substituted with dihydroxyethyl and dimethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the Maillard reaction, where sugars and amino acids react under controlled conditions to form furanones. The reaction typically requires heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve high-vacuum distillation to isolate the primary products from the reaction mixture. This method helps in preventing secondary reactions and ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a subject of study in various biological assays.
Medicine: Its potential therapeutic properties are explored for drug development.
Mechanism of Action
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound’s furan ring and functional groups allow it to participate in various biochemical pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-3(2H)-furanone: Another furanone with similar structural features but different functional groups.
5-(1,2-Dihydroxyethyl)-3(2H)-furanone: A closely related compound with slight variations in its substituents.
Uniqueness
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one is unique due to its specific combination of dihydroxyethyl and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
40613-68-1 |
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Molecular Formula |
C8H12O6 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-3,4-dimethoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O6/c1-12-6-5(4(10)3-9)14-8(11)7(6)13-2/h4-5,9-10H,3H2,1-2H3 |
InChI Key |
PLFZSHMRIUGRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC1C(CO)O)OC |
Origin of Product |
United States |
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